Methoxy(methylsulfinyl)methane
Description
Methoxy(methylsulfinyl)methane (hypothetical structure: (CH₃O)(CH₃S(O))CH₂) is a theoretical compound combining a methoxy (OCH₃) and a methylsulfinyl (CH₃S(O)) group attached to a methane backbone. Below, we compare these compounds based on functional groups, reactivity, and industrial or biological relevance.
Properties
CAS No. |
31297-21-9 |
|---|---|
Molecular Formula |
C3H8O2S |
Molecular Weight |
108.16 g/mol |
IUPAC Name |
methoxy(methylsulfinyl)methane |
InChI |
InChI=1S/C3H8O2S/c1-5-3-6(2)4/h3H2,1-2H3 |
InChI Key |
YQJANBSOEYEKEF-UHFFFAOYSA-N |
Canonical SMILES |
COCS(=O)C |
Origin of Product |
United States |
Preparation Methods
Methoxy(methylsulfinyl)methane can be synthesized through various methods. One common method involves the oxidation of dimethyl sulfoxide (DMSO) under laboratory conditions. Industrial production often involves the reaction of methane with sulfuryl chloride in the presence of a free radical initiator and a promoter using concentrated sulfuric acid as the solvent . Another method includes the chlorination of methanesulfonic acid with thionyl chloride or phosgene .
Chemical Reactions Analysis
Methoxy(methylsulfinyl)methane undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced back to dimethyl sulfoxide.
Substitution: It reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates. Common reagents used in these reactions include sulfuryl chloride, thionyl chloride, and phosgene.
Scientific Research Applications
Methoxy(methylsulfinyl)methane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methoxy(methylsulfinyl)methane involves its anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of oxidative compounds such as hydrogen peroxide and superoxide in human neutrophils . Additionally, it can cross the blood-brain barrier and is evenly distributed throughout the brain, suggesting its potential effects on the central nervous system .
Comparison with Similar Compounds
Dimethyl Sulfoxide (DMSO)
- Structure : (CH₃)₂SO (methylsulfinylmethane) .
- Key Properties :
- Polar aprotic solvent with high solubility in water and organic solvents.
- Used in pharmaceuticals, cryopreservation, and chemical synthesis.
- Contrast with Methoxy(methylsulfinyl)methane: DMSO lacks a methoxy group but shares the methylsulfinyl moiety.
Dimethyl Sulfone
- Structure : (CH₃)₂SO₂ (methylsulfonylmethane) .
- Key Properties :
- Oxidized form of DMSO; stable crystalline solid.
- Applications in health supplements, solvents, and gas chromatography.
- Contrast :
- The sulfonyl group (SO₂) is more electron-withdrawing than the sulfinyl (SO) group, leading to lower reactivity in nucleophilic substitutions. This compound’s sulfinyl group may confer intermediate reactivity.
(Methylsulfinyl)(methylthio)methane
Methoxy-Containing Pharmaceuticals (e.g., Pantoprazole)
- Structure : Contains a methylsulfinyl group and methoxy-substituted pyridine .
- Key Properties :
- Proton pump inhibitor (PPI) used for acid reflux.
- The methylsulfinyl group covalently binds to gastric ATPase, while methoxy groups stabilize the molecule.
- Contrast :
- In this compound, the methoxy group could similarly modulate electronic effects, but the lack of a heteroaromatic ring limits biological targeting.
Methoxy Groups in Catalysis
- Role: Methoxy groups stabilize metal complexes in methane-to-methanol conversion. For example, metal-methoxy catalysts lower activation barriers for methoxy species formation .
- Comparison :
- This compound’s methoxy group could theoretically participate in similar catalytic cycles, but its sulfinyl group may introduce competing redox pathways.
Sulfinyl Groups in Solvents and Biomolecules
- Role : Sulfinyl groups in DMSO enable unique solvation properties and radical scavenging . In sulforaphane (a methylsulfinyl isothiocyanate), this group induces detoxifying enzymes .
- Comparison :
- The sulfinyl group in this compound might offer similar antioxidant properties but with altered pharmacokinetics due to the methoxy substituent.
Data Table: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

